2-(4-{[4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2-ETHOXYPHENOXY)ACETAMIDE
Overview
Description
2-(4-{[4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2-ETHOXYPHENOXY)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrimidinylidene core and an ethoxyphenoxy group
Scientific Research Applications
2-(4-{[4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2-ETHOXYPHENOXY)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Preparation Methods
The synthesis of 2-(4-{[4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2-ETHOXYPHENOXY)ACETAMIDE involves multiple steps. One common method includes the reaction of a pyrimidinylidene derivative with an ethoxyphenoxy acetamide precursor under controlled conditions. The reaction typically requires the use of solvents such as ethanol or dioxane and may involve catalysts to enhance the yield . Industrial production methods often scale up these reactions, optimizing conditions to ensure high purity and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxyphenoxy group, using reagents like sodium hydroxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Compared to other similar compounds, 2-(4-{[4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2-ETHOXYPHENOXY)ACETAMIDE stands out due to its unique combination of a pyrimidinylidene core and an ethoxyphenoxy group. Similar compounds include:
- 2-{4-[(4,6-Dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}propanoic acid
- 2-{4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}-N-(2-methoxyphenyl)acetamide .
These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
2-[4-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2-ethoxyphenoxy]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S/c1-2-22-11-6-8(3-4-10(11)23-7-12(16)19)5-9-13(20)17-15(24)18-14(9)21/h3-6H,2,7H2,1H3,(H2,16,19)(H2,17,18,20,21,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGZIQAFMJZZIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=S)NC2=O)OCC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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